Cas no 1001419-82-4 ((3-Nitro-1H-pyrazol-1-yl)methanol)

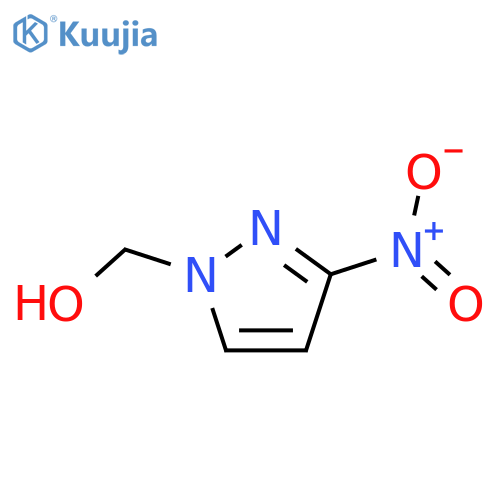

1001419-82-4 structure

商品名:(3-Nitro-1H-pyrazol-1-yl)methanol

CAS番号:1001419-82-4

MF:C4H5N3O3

メガワット:143.100800275803

MDL:MFCD05667183

CID:3059686

PubChem ID:7018572

(3-Nitro-1H-pyrazol-1-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-Nitro-1H-pyrazol-1-yl)methanol

- AKOS B022902

- ART-CHEM-BB B022902

- (3-NITRO-PYRAZOL-1-YL)-METHANOL

- (3-Nitro-4,5-dihydro-pyrazol-1-yl)-methanol

- STK312987

- 1001419-82-4

- BQB41982

- (3-nitropyrazol-1-yl)methanol

- DB-016439

- W18449

- AS-60637

- AKOS015922147

- CS-0060691

- SCHEMBL1107514

- AKOS000311400

- MFCD05667183

-

- MDL: MFCD05667183

- インチ: InChI=1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2

- InChIKey: GCAYWNIVYPFESS-UHFFFAOYSA-N

- ほほえんだ: C1=CN(CO)N=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 143.03309103g/mol

- どういたいしつりょう: 143.03309103g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

(3-Nitro-1H-pyrazol-1-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE10573-5g |

(3-Nitro-1h-pyrazol-1-yl)methanol |

1001419-82-4 | 95% | 5g |

$989.00 | 2024-04-20 | |

| Chemenu | CM362794-1g |

(3-Nitro-1H-pyrazol-1-yl)methanol |

1001419-82-4 | 95%+ | 1g |

$138 | 2023-02-03 | |

| Fluorochem | 025310-1g |

3-Nitro-pyrazol-1-yl)-methanol |

1001419-82-4 | 1g |

£425.00 | 2022-03-01 | ||

| Fluorochem | 025310-250mg |

3-Nitro-pyrazol-1-yl)-methanol |

1001419-82-4 | 250mg |

£160.00 | 2022-03-01 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N942598-250mg |

(3-Nitro-1H-pyrazol-1-yl)methanol |

1001419-82-4 | ≥95% | 250mg |

¥364.50 | 2022-09-01 | |

| Ambeed | A116988-5g |

(3-Nitro-1H-pyrazol-1-yl)methanol |

1001419-82-4 | 97% | 5g |

$861.0 | 2024-04-26 | |

| A2B Chem LLC | AE10573-1g |

(3-Nitro-1h-pyrazol-1-yl)methanol |

1001419-82-4 | 95% | 1g |

$424.00 | 2024-04-20 | |

| 1PlusChem | 1P008TF1-1g |

(3-NITRO-PYRAZOL-1-YL)-METHANOL |

1001419-82-4 | 95% | 1g |

$199.00 | 2023-12-27 | |

| eNovation Chemicals LLC | D958329-1g |

(3-NITRO-PYRAZOL-1-YL)-METHANOL |

1001419-82-4 | 95% | 1g |

$520 | 2025-02-18 | |

| eNovation Chemicals LLC | D958329-5g |

(3-NITRO-PYRAZOL-1-YL)-METHANOL |

1001419-82-4 | 95% | 5g |

$1180 | 2025-02-18 |

(3-Nitro-1H-pyrazol-1-yl)methanol 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1001419-82-4 ((3-Nitro-1H-pyrazol-1-yl)methanol) 関連製品

- 1904-31-0(1-Methyl-1H-pyrazol-3-amine)

- 32683-48-0(1H-Pyrazole,1-methyl-3,5-dinitro-)

- 34334-96-8(3-methyl-5-nitro-1H-pyrazole)

- 26621-44-3(3-nitropyrazole)

- 54210-32-1(1-Methyl-3-nitro-1H-pyrazole)

- 304015-78-9(1-methyl-5-nitro-1H-Pyrazole-4-methanol)

- 122429-11-2(Pyridazine, 3-nitro-)

- 150017-54-2(1H-Pyrazol-1-amine,3-nitro-)

- 21905-82-8(Cinnoline, 3-nitro-)

- 18213-77-9(1-Methyl-5-nitro-1H-pyrazole-4-carboxylicacid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1001419-82-4)(3-Nitro-1H-pyrazol-1-yl)methanol

清らかである:99%

はかる:5g

価格 ($):775.0